molecular formula C10H21NO B13438357 1-Amino-3-cyclohexyl-2-methylpropan-2-ol

1-Amino-3-cyclohexyl-2-methylpropan-2-ol

Cat. No.: B13438357
M. Wt: 171.28 g/mol
InChI Key: KVTOTCLLUJNLTG-UHFFFAOYSA-N
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Description

1-Amino-3-cyclohexyl-2-methylpropan-2-ol is an organic compound with a unique structure that includes an amino group, a cyclohexyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-cyclohexyl-2-methylpropan-2-ol typically involves the reaction of cyclohexylmethyl ketone with ammonia and a reducing agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of an intermediate compound that is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-cyclohexyl-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives

Scientific Research Applications

1-Amino-3-cyclohexyl-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-3-cyclohexyl-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-methyl-2-propanol
  • 1-Amino-3-methoxypropan-2-ol
  • 2-Amino-2-methyl-1-propanol

Uniqueness

1-Amino-3-cyclohexyl-2-methylpropan-2-ol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-amino-3-cyclohexyl-2-methylpropan-2-ol

InChI

InChI=1S/C10H21NO/c1-10(12,8-11)7-9-5-3-2-4-6-9/h9,12H,2-8,11H2,1H3

InChI Key

KVTOTCLLUJNLTG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1)(CN)O

Origin of Product

United States

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